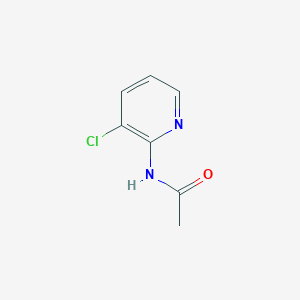
3-(4-chlorophényl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tétrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-chlorophenyl)-2,4-dioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical entity that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some information about the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that allow for the introduction of various functional groups onto a core structure. For instance, the synthesis of a densely functionalized pyrazole derivative was achieved through specification and transamidation of ester-functionalized pyrazoles, which could be analogous to the synthesis of the compound . Additionally, the synthesis of related pyrimidine derivatives has been reported, which could provide a basis for understanding the synthetic routes that might be employed for the target compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . These studies often reveal that such molecules can crystallize in different forms, such as orthorhombic or triclinic, and that intramolecular hydrogen bonds play a significant role in stabilizing the molecular structure .
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of various substituents and functional groups. For example, the presence of a chlorophenyl ring can affect the electronic properties of the molecule and its interaction with other chemical entities . The intramolecular and intermolecular hydrogen bonding patterns observed in related compounds can also influence their reactivity and the types of chemical reactions they can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy . Computational methods such as DFT calculations have been used to predict vibrational frequencies, chemical shifts, and electronic properties, which are in strong agreement with experimental data . These studies also explore the non-linear optical (NLO) properties and molecular electrostatic potential (MEP), which are important for understanding the behavior of these compounds under different physical conditions .
Applications De Recherche Scientifique
- Les chercheurs ont étudié le potentiel antiviral de ce composé. Ses caractéristiques structurelles peuvent contribuer à inhiber la réplication ou l'entrée virale. Des études supplémentaires sont nécessaires pour explorer son efficacité contre des virus spécifiques .
- La structure unique du composé suggère une activité anticancéreuse possible. Les scientifiques ont synthétisé des dérivés et évalué leurs effets sur les lignées cellulaires cancéreuses. Des études in vitro et in vivo sont en cours pour évaluer leur cytotoxicité et leur sélectivité .
- Dans le domaine de la synthèse organique, ce composé sert de bloc de construction pour créer des molécules plus complexes. Les chercheurs explorent sa réactivité, sa régiosélectivité et sa compatibilité avec les groupes fonctionnels .
- Les approches computationnelles, telles que l'accostage moléculaire, aident à prédire l'affinité de liaison de ce composé avec des cibles protéiques spécifiques. Ces études guident la conception et l'optimisation des médicaments .
- Il est crucial d'enquêter sur le profil de sécurité de ce composé. Les chercheurs évaluent sa toxicité à l'aide de modèles in vitro et d'études animales. Comprendre les effets indésirables potentiels permet de déterminer son applicabilité .
- Les chercheurs étudient ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME). Ces informations guident le développement des médicaments et les recommandations de dosage .
Activité Antivirale
Propriétés Anticancéreuses
Synthèse Organique
Études d'Accostage Moléculaire
Évaluation de la Toxicité
Pharmacocinétique et Propriétés ADME
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-4-2-3-5-15(11)21-16(23)14-10-20-18(25)22(17(14)24)13-8-6-12(19)7-9-13/h2-10H,1H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXYKTIZVSRSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

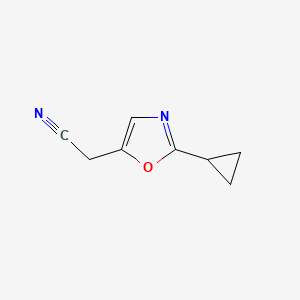
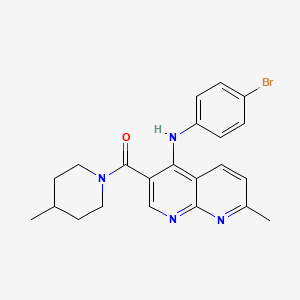

![4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2547998.png)
![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)

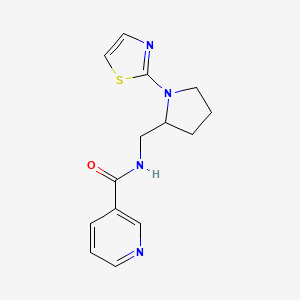
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2548002.png)
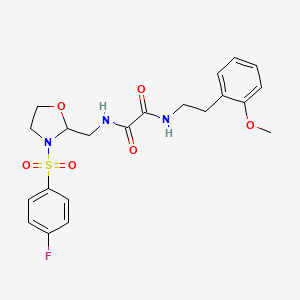

![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid](/img/structure/B2548005.png)
![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2548011.png)
